molecular formula C19H19N3O2 B5542888 ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate

ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate

Katalognummer B5542888
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: LKPGCHCCWPFSED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate and related compounds involves multi-step reactions, starting from basic precursors such as dibenzoylmethane. These syntheses yield a variety of heterocyclic compounds, including quinazoline derivatives, through processes like addition-elimination-SNAr reactions and condensation with isothiocyanates (Bunce, Lee, & Grant, 2011); (Markosyan et al., 2020).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate derivatives is characterized by techniques such as X-ray diffraction, revealing the crystal structure and providing insights into the molecular stability which is supported by intra and intermolecular interactions (Gandhi et al., 2020).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the synthesis of new derivatives with potential biological activities. These reactions include interactions with alkyl halides, hydrazine hydrate, and subsequent transformations to yield benzo[h]quinazoline derivatives (Grigoryan, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

  • A study conducted by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. These compounds showed potent cytotoxic properties against various cancer cell lines, with some exhibiting IC(50) values less than 10 nM. This indicates their potential as anticancer agents (Deady et al., 2003).

Chemical Synthesis and Applications

  • Research by Soršak et al. (1998) involved the synthesis of ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3‐dimethyl‐aminopropenoate, a compound related to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. The study demonstrated its utility in preparing various fused heterocyclic compounds, highlighting its versatility in organic synthesis (Soršak et al., 1998).

Antimicrobial and Anticancer Properties

  • A 2020 study by Venugopala et al. investigated the antimicrobial and anticancer properties of pyrrolo[1,2-a]quinoline derivatives, which are structurally similar to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. These compounds showed promising anti-tubercular activities and were evaluated for their binding affinities to target proteins through molecular docking studies (Venugopala et al., 2020).

Antineoplastic and Monoamine Oxidase Inhibitory Activities

  • Research by Markosyan et al. (2014) focused on the synthesis and antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones. These compounds, related to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate, were studied for their potential in cancer treatment (Markosyan et al., 2014).

Application in Synthesis of Fused Heterocyclic Compounds

  • A study by Grigoryan (2017) detailed the synthesis and transformations of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline- 5,1′-cyclopentan]-4(1H)-one, a derivative of ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. The study explored its reactions with alkyl halides and hydrazine hydrate, leading to a series of new benzo[h]quinazoline derivatives (Grigoryan, 2017).

Eigenschaften

IUPAC Name

ethyl 4-(3,5-dimethylanilino)quinazoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-4-24-19(23)18-21-16-8-6-5-7-15(16)17(22-18)20-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPGCHCCWPFSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3,5-dimethylphenyl)amino]quinazoline-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.